molecular formula C5H6N4O B11775047 N-(2-Aminopyrimidin-5-yl)formamide

N-(2-Aminopyrimidin-5-yl)formamide

Cat. No.: B11775047
M. Wt: 138.13 g/mol
InChI Key: HNHUKXNVDFQORC-UHFFFAOYSA-N
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Description

N-(2-Aminopyrimidin-5-yl)formamide is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an amino group at the 2-position and a formamide group at the 5-position of the pyrimidine ring in this compound contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminopyrimidin-5-yl)formamide typically involves multiple steps, starting from acyclic starting materials. One common method involves the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This intermediate is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminopyrimidin-5-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The amino and formamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Aminopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For example, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes involved in the metabolism of the Trypanosoma parasite . Similarly, its antiplasmodial activity is linked to its interference with the life cycle of the Plasmodium parasite . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Biological Activity

N-(2-Aminopyrimidin-5-yl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an amino group and a formamide functional group. Its molecular formula is C5H6N4OC_5H_6N_4O, and it has a molecular weight of 138.13 g/mol. The structure is pivotal for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of various protein kinases, which are crucial in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can inhibit the activity of kinases involved in signaling pathways associated with tumor growth.

Table 1: Biological Activity of this compound Derivatives

Compound DerivativeTarget KinaseIC50 (nM)Mechanism of Action
Derivative APDGFR30ATP-competitive
Derivative BALK50Allosteric inhibition
Derivative CJAK225Reversible inhibitor

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways through competitive binding to ATP-binding sites on target kinases. This action disrupts the phosphorylation processes essential for cancer cell growth and survival.

Case Studies

  • Case Study on PDGFR Inhibition : A study demonstrated that a derivative of this compound inhibited platelet-derived growth factor receptor (PDGFR) phosphorylation in vitro, showcasing its potential as a therapeutic agent in cancers where PDGFR is overexpressed .
  • Clinical Trials for ALK-positive Cancers : Clinical trials involving patients with anaplastic large cell lymphoma (ALCL) have shown that compounds derived from this compound effectively target ALK fusion proteins, leading to reduced tumor size and improved patient outcomes .
  • JAK2 Inhibition in Myeloproliferative Disorders : Research indicates that this compound derivatives can inhibit JAK2, a kinase implicated in various myeloproliferative disorders. This inhibition has been linked to decreased cell proliferation rates in affected patients .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, although further studies are required to fully understand its metabolism and excretion pathways. Toxicity assessments indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they generally show low toxicity in normal cells, highlighting their potential for selective therapeutic use.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-(2-aminopyrimidin-5-yl)formamide

InChI

InChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)(H2,6,7,8)

InChI Key

HNHUKXNVDFQORC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)NC=O

Origin of Product

United States

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